4-(6-methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one
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Overview
Description
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one is an organic compound with the molecular formula C14H20O2 and a molecular weight of 220.31 g/mol . It appears as a yellow liquid or crystalline substance and is soluble in organic solvents such as ethanol and dimethylformamide . This compound is used in the synthesis of certain perfumes, flavorings, and fragrances .
Preparation Methods
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one can be synthesized through various chemical reactions, including the synthesis of ketones, reactions of carbonyl compounds, and cyclization steps . The specific synthetic route involves the following steps:
Synthesis of Ketones: The initial step involves the formation of a ketone intermediate.
Reaction of Carbonyl Compounds: The ketone intermediate undergoes further reactions with carbonyl compounds.
Cyclization: The final step involves cyclization to form the desired compound.
Chemical Reactions Analysis
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one has various scientific research applications in fields such as chemistry, biology, medicine, and industry . Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Used in the production of perfumes, flavorings, and fragrances.
Mechanism of Action
The mechanism of action of 4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways . The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-(6-Methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one can be compared with other similar compounds, such as 3-Methyl-6-(6-methylhept-5-en-2-yl)cyclohex-2-enone . While both compounds share similar structural features, this compound is unique in its specific functional groups and reactivity . Other similar compounds include various cyclohexenone derivatives that differ in their substituents and functional groups .
Properties
IUPAC Name |
4-(6-methyl-4-oxohept-5-en-2-yl)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-10(2)8-14(16)9-11(3)12-4-6-13(15)7-5-12/h4,6,8,11-12H,5,7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWWWSSVLQGIEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C)C1CCC(=O)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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